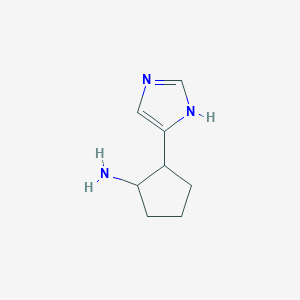![molecular formula C25H20FN5O3S2 B1644360 3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide](/img/structure/B1644360.png)
3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-Isothiazolidinone, 5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(2-benzothiazolylamino)ethyl]-2-fluorophenyl]-, 1,1-dioxide” is a complex organic molecule that features multiple functional groups, including benzimidazole, benzothiazole, fluorophenyl, and isothiazolidinone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:
Formation of Benzimidazole and Benzothiazole Rings: These heterocyclic rings can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Formation of Isothiazolidinone Ring: This step may involve cyclization reactions under specific conditions to form the isothiazolidinone ring.
Coupling Reactions: The final steps may involve coupling reactions to link the various functional groups together.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and specific temperature and pressure conditions.
化学反応の分析
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and Reduction: The presence of multiple functional groups allows for selective oxidation and reduction reactions.
Substitution Reactions: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Cyclization and Ring-Opening Reactions: The isothiazolidinone ring may undergo cyclization or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon).
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazolone derivatives.
科学的研究の応用
Chemistry
In chemistry, the compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound may have potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or receptors.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of the compound will depend on its specific interactions with molecular targets. For example, if the compound exhibits antimicrobial activity, it may do so by inhibiting the synthesis of bacterial cell walls or interfering with bacterial DNA replication.
類似化合物との比較
Similar Compounds
Similar compounds may include other benzimidazole or benzothiazole derivatives, such as:
- 2-(2-Benzothiazolylthio)benzimidazole
- 2-(2-Benzimidazolylthio)benzothiazole
- Fluorophenyl Isothiazolidinone Derivatives
特性
分子式 |
C25H20FN5O3S2 |
|---|---|
分子量 |
521.6 g/mol |
IUPAC名 |
5-[4-[(2S)-2-(1H-benzimidazol-2-yl)-2-(1,3-benzothiazol-2-ylamino)ethyl]-2-fluorophenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C25H20FN5O3S2/c26-16-11-14(9-10-15(16)22-13-23(32)31-36(22,33)34)12-20(24-27-17-5-1-2-6-18(17)28-24)30-25-29-19-7-3-4-8-21(19)35-25/h1-11,20,22H,12-13H2,(H,27,28)(H,29,30)(H,31,32)/t20-,22?/m0/s1 |
InChIキー |
WPUFGGKRENZYJA-AIBWNMTMSA-N |
SMILES |
C1C(S(=O)(=O)NC1=O)C2=C(C=C(C=C2)CC(C3=NC4=CC=CC=C4N3)NC5=NC6=CC=CC=C6S5)F |
異性体SMILES |
C1C(S(=O)(=O)NC1=O)C2=C(C=C(C=C2)C[C@@H](C3=NC4=CC=CC=C4N3)NC5=NC6=CC=CC=C6S5)F |
正規SMILES |
C1C(S(=O)(=O)NC1=O)C2=C(C=C(C=C2)CC(C3=NC4=CC=CC=C4N3)NC5=NC6=CC=CC=C6S5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-1-[5-(2-methyl-2-propanyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B1644291.png)
![2-[1,4]Diazepan-1-yl-cyclohepta-2,4,6-trienone hydrochloride](/img/structure/B1644296.png)





![1-[4-(Chloromethyl)benzoyl]pyrrolidine](/img/structure/B1644311.png)

![[4-(3-Methoxyphenyl)phenyl]methanamine](/img/structure/B1644322.png)

